Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate is an organic compound that features a furan ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the esterification of the carboxyl group is achieved using ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-methanol.
Substitution: 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate: Unique due to the presence of both furan and thiazole rings.
Furan-2-carboxylic acid: Lacks the thiazole ring and ester group.
2-Aminothiazole: Lacks the furan ring and ester group.
Uniqueness
This compound is unique due to its combination of furan and thiazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIRFLWOYTIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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